2-(3-Fluorophenyl)-2-methoxyacetonitrile
Overview
Description
The compound “2-(3-Fluorophenyl)-2-methoxyacetonitrile” is a complex organic molecule that contains a fluorophenyl group, a methoxy group, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a fluorophenyl group, a methoxy group, and a nitrile group. These groups are likely to influence the overall shape and electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by its functional groups. For instance, the nitrile group might undergo hydrolysis to form a carboxylic acid, or it might react with Grignard reagents to form ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For instance, the presence of a nitrile group might increase its polarity, while the fluorophenyl group might enhance its stability .Scientific Research Applications
Synthesis of Bioactive Compounds
Researchers have developed methods for synthesizing novel Schiff bases and pyrazole derivatives using related fluorophenyl compounds as intermediates. These compounds have shown promising antimicrobial activity, highlighting their potential in developing new therapeutic agents (Puthran et al., 2019). Similarly, the synthesis of new ketamine derivatives from fluorobenzonitrile, aiming at potential improvements over ketamine in therapeutic applications, showcases the versatility of fluorophenyl compounds in medicinal chemistry (Moghimi et al., 2014).
Development of Fluorescent Probes
Fluorophenyl derivatives have been applied in the creation of fluorescent probes for sensing metal cations and pH levels. The introduction of fluorophenyl groups into benzoxazole and benzothiazole frameworks has resulted in compounds with high sensitivity and selectivity towards magnesium and zinc cations, as well as pH changes, demonstrating the chemical's utility in analytical and bioanalytical chemistry (Tanaka et al., 2001).
Organic Solar Cells and Conductive Polymers
Organometallic compounds featuring fluorophenyl units have been designed and synthesized for use in dye-sensitized solar cells (DSSCs). The strategic inclusion of methoxy groups alongside fluorophenyl moieties has been shown to enhance the photovoltaic performance, offering insights into the design of more efficient solar cell materials (Anizaim et al., 2020). Furthermore, the copolymerization of fluorophenylthiophene with ethylenedioxythiophene has yielded materials with promising electrochemical properties and conductivity, indicating potential applications in electronic devices (Wei et al., 2006).
Crystal Structure Analysis
The crystal structure of acrylonitrile derivatives, including fluorophenyl compounds, has been determined to facilitate the understanding of their reactivity and potential as building blocks in organic synthesis. These studies provide valuable information on molecular conformation and reactivity, crucial for designing compounds with desired properties (Naveen et al., 2006).
Antitumor Agents and Kinase Inhibitors
Research on 2-phenylquinolin-4-ones, including fluorophenyl derivatives, has led to the identification of compounds with significant antitumor activity. These findings underscore the potential of fluorophenyl compounds in the development of new cancer therapies (Chou et al., 2010). Moreover, fluorophenyl-containing compounds have been investigated as selective inhibitors of the Met kinase superfamily, demonstrating their relevance in targeted cancer treatment (Schroeder et al., 2009).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “2-(3-Fluorophenyl)-2-methoxyacetonitrile” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information on its hazards, safe handling procedures, and emergency response guidelines .
Future Directions
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-methoxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPRARORAQXSTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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